N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]acetamide
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Overview
Description
N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]acetamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties
Mechanism of Action
Target of Action
The primary targets of N-{5-[(cyclopropylamino)sulfonyl]-2-methoxyphenyl}acetamide are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonyl groups
Mode of Action
It is hypothesized that the compound may interact with its targets through the sulfonyl group, which is known to form strong bonds with amino groups in proteins . This could result in changes to the target’s function or activity.
Biochemical Pathways
Given the compound’s structure, it may be involved in pathways related to protein synthesis or modification . The downstream effects of these potential interactions are currently unknown and require further investigation.
Pharmacokinetics
The compound’s molecular weight (374.41100) and melting point (216 - 217 °C) suggest it may have good bioavailability . .
Result of Action
The molecular and cellular effects of N-{5-[(cyclopropylamino)sulfonyl]-2-methoxyphenyl}acetamide’s action are currently unknown. Based on its structure, it may interact with proteins or enzymes, potentially altering their function or activity
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity . More research is needed to understand these influences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]acetamide typically involves the reaction of 5-(cyclopropylsulfamoyl)-2-methoxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 5-(cyclopropylsulfamoyl)-2-methoxyaniline
Reagent: Acetic anhydride
Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to avoid any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-[5-(cyclopropylsulfamoyl)-2-hydroxyphenyl]acetamide.
Reduction: Formation of N-[5-(cyclopropylamino)-2-methoxyphenyl]acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]-2-(4-fluorophenyl)acetamide
- N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide
Uniqueness
N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-8(15)13-11-7-10(5-6-12(11)18-2)19(16,17)14-9-3-4-9/h5-7,9,14H,3-4H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBMPXLXMJGYIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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